molecular formula C19H15N3O5S B2356708 8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1903517-64-5

8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No. B2356708
CAS RN: 1903517-64-5
M. Wt: 397.41
InChI Key: VHJLMYZQIWYUDK-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H15N3O5S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality 8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Biosensors

The compound has been investigated for its potential as a fluorophore in the development of fluorescence biosensors. Specifically, it belongs to the class of 8-methoxy-2-oxo-1,2-dihydrocyclopenta[de]quinoline derivatives. These derivatives can be used to label lanthanide luminescence, making them valuable tools for detecting and quantifying biomolecules in biological samples. Luminescent biosensors, including those based on lanthanide luminescence, offer high selectivity, sensitivity, and versatility, making them suitable for various applications, including in vivo studies .

Cytotoxicity Screening

In addition to its potential as a biosensor, the compound’s cytotoxicity has been explored. Researchers have synthesized novel derivatives of 8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid, which includes this compound. These derivatives were screened for their cytotoxic effects, providing insights into their potential use as anticancer agents or in other therapeutic contexts .

Metal Complexes

The compound’s chemical structure suggests that it could form coordination complexes with metal ions. Such complexes may exhibit interesting properties, including biological activity. For example, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone copper (II) complexes have been studied. Depending on the substituent (Y), both neutral and cationic complexes can be obtained. The cationic complex, in particular, showed improved biological activity. Further exploration of metal complexes involving this compound may reveal additional applications .

properties

IUPAC Name

8-methoxy-2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-26-14-4-2-3-11-9-12(19(25)27-15(11)14)17(23)20-6-7-22-10-21-13-5-8-28-16(13)18(22)24/h2-5,8-10H,6-7H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJLMYZQIWYUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide

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